3-Cyano-1-N-Fmoc-piperidine

Vue d'ensemble

Description

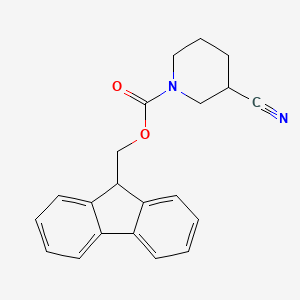

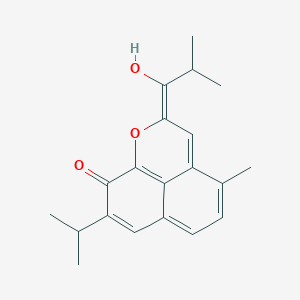

3-Cyano-1-N-Fmoc-piperidine is a biochemical used for proteomics research . It has a molecular formula of C21H20N2O2 and a molecular weight of 332.40 .

Synthesis Analysis

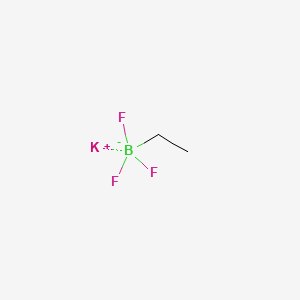

The synthesis of 3-Cyano-1-N-Fmoc-piperidine involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and a weak base such as triethylamine . The reaction takes place in an ionic liquid, [Bmim][BF4], at room temperature . This method works well even for N-Fmoc amino acids bearing acid-sensitive protecting groups and N-alkylated amino acid methyl esters .Molecular Structure Analysis

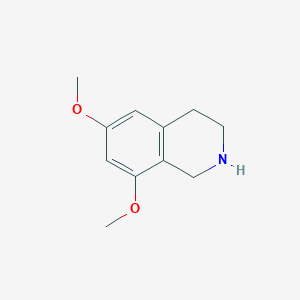

The molecular structure of 3-Cyano-1-N-Fmoc-piperidine is represented by the formula C21H20N2O2 . This indicates that it contains 21 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The Fmoc group in 3-Cyano-1-N-Fmoc-piperidine can be removed using a base . Piperidine is usually preferred for this process as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

3-Cyano-1-N-Fmoc-piperidine is a white to yellow solid . It has a molecular weight of 332.4 and is stored at room temperature .Applications De Recherche Scientifique

Solid Phase Peptide Synthesis (SPPS)

“3-Cyano-1-N-Fmoc-piperidine” is used in the field of Solid Phase Peptide Synthesis (SPPS). SPPS is a key technology for the production of pharmaceutical grade peptides . The Fmoc strategy is the most used strategy in SPPS . The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis .

Deprotection Reagents

“3-Cyano-1-N-Fmoc-piperidine” is used as a deprotection reagent in Fmoc Solid Phase Peptide Synthesis . Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .

Microwave-Assisted Fmoc Peptide Synthesis

“3-Cyano-1-N-Fmoc-piperidine” is used in microwave-assisted Fmoc peptide synthesis . This method involves synthesizing peptide sequences using Rink amide resin with a Liberty Blue™ automated synthesizer .

Green Chemistry

“3-Cyano-1-N-Fmoc-piperidine” is also relevant in the field of green chemistry . Academic and industrial research teams have focused their attention on greening SPPS protocols by introducing more sustainable alternatives to the most common reagents and solvents .

Alternative to Piperidine

“3-Cyano-1-N-Fmoc-piperidine” can be used as an alternative to piperidine for Fmoc removal . The use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products .

Peptide Characterization

“3-Cyano-1-N-Fmoc-piperidine” is used in the characterization of peptides . Peptides are characterized by high-performance liquid chromatography (HPLC), mass spectrometry and circular dichroism in order to determine purity, presence of byproducts, and the secondary structure of the resulting peptides .

Mécanisme D'action

Target of Action

3-Cyano-1-N-Fmoc-piperidine is a biochemical used in proteomics research Given its structure and the presence of the fmoc (9-fluorenylmethoxycarbonyl) group, it is likely used in the synthesis of peptides .

Mode of Action

The Fmoc group is a common protecting group used in peptide synthesis . It protects the alpha-amino group of amino acids during the synthesis process . The Fmoc group can be removed with 20% piperidine in DMF , allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of 3-Cyano-1-N-Fmoc-piperidine is the successful synthesis of peptides . The specific molecular and cellular effects would depend on the structure and function of the synthesized peptide.

Action Environment

The action of 3-Cyano-1-N-Fmoc-piperidine, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and solvent conditions. For instance, the removal of the Fmoc group is performed with 20% piperidine in DMF , indicating that the reaction environment can significantly impact the efficacy of the compound.

Safety and Hazards

Orientations Futures

Future research directions include optimizing the Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis . Another area of interest is the development of deprotection reagents in Fmoc solid phase peptide synthesis that are comparable in terms of efficiency with the use of piperidine .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCMBISZMDDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661467 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-86-3 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)

![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)